4-[9-bromo-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]-N,N-dimethylaniline
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Overview
Description
4-[9-bromo-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]-N,N-dimethylaniline is a complex organic compound with a unique structure that includes a bromine atom, a methoxyphenyl group, and a pyrazolo-benzoxazin core
Preparation Methods
The synthesis of 4-[9-bromo-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]-N,N-dimethylaniline involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazolo-benzoxazin core: This step involves the cyclization of appropriate precursors under specific conditions.
Introduction of the bromine atom: Bromination is typically carried out using bromine or a brominating agent.
Attachment of the methoxyphenyl group: This step involves a coupling reaction, often using Suzuki-Miyaura coupling.
Addition of the N,N-dimethylaniline group: This step involves a substitution reaction where the aniline derivative is introduced.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction control.
Chemical Reactions Analysis
4-[9-bromo-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[9-bromo-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]-N,N-dimethylaniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other industrially relevant chemicals
Mechanism of Action
The mechanism of action of 4-[9-bromo-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]-N,N-dimethylaniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 4-[9-bromo-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]-N,N-dimethylaniline include:
- 4- 9-bromo-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-ylmethanone
- 2-bromo-1-(4-methoxyphenyl)ethanone
- 4-methoxyphenylboronic acid
These compounds share structural similarities but differ in specific functional groups or substituents, which can lead to differences in their chemical reactivity and applications
Properties
CAS No. |
303095-28-5 |
---|---|
Molecular Formula |
C25H24BrN3O2 |
Molecular Weight |
478.4 g/mol |
IUPAC Name |
4-[9-bromo-2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl]-N,N-dimethylaniline |
InChI |
InChI=1S/C25H24BrN3O2/c1-28(2)19-9-4-17(5-10-19)25-29-23(21-14-18(26)8-13-24(21)31-25)15-22(27-29)16-6-11-20(30-3)12-7-16/h4-14,23,25H,15H2,1-3H3 |
InChI Key |
FNQRCMMDHDKNSY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=C(O2)C=CC(=C5)Br |
Origin of Product |
United States |
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